4-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid
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Overview
Description
4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-aminobenzoic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can alter the thiol group in the thiadiazole ring.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amino and thiol groups can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly urease.
Medicine: Investigated for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling bacterial infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and exhibits similar biological activities.
2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with comparable properties.
Thiadiazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Uniqueness
4-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific structure, which combines the thiadiazole ring with a benzoic acid moiety. This combination enhances its potential as a therapeutic agent and provides a distinct set of chemical properties .
Properties
Molecular Formula |
C11H10N4O3S2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C11H10N4O3S2/c12-10-14-15-11(20-10)19-5-8(16)13-7-3-1-6(2-4-7)9(17)18/h1-4H,5H2,(H2,12,14)(H,13,16)(H,17,18) |
InChI Key |
WQNVXWKVOHLJEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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